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Compound of Interest

Compound Name: H-D-Ala-phe-OH

Cat. No.: B112445

Spectroscopic Analysis of H-D-Ala-Phe-OH: A
Technical Guide

This in-depth technical guide provides a comprehensive overview of the spectroscopic analysis
of the dipeptide H-D-Ala-Phe-OH. The guide is intended for researchers, scientists, and drug
development professionals, offering detailed methodologies and data interpretation for Nuclear
Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analysis.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic
analysis of H-D-Ala-Phe-OH and its closely related sterecisomers.

NMR Spectroscopy Data

Table 1: *H NMR Chemical Shifts (8) in D20
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Proton Assignment

Expected Chemical Shift (ppm)

Ala-CaH ~4.1

Ala-CBHs ~1.4 (d)
Phe-CaH ~4.5
Phe-CBH:2 ~3.0, ~3.2 (dd)
Phe-Aromatic Hs ~7.2-7.4 (m)

Note: Chemical shifts are approximate and can vary based on solvent and pH. d = doublet, dd

= doublet of doublets, m = multiplet.

Table 2: 13C NMR Chemical Shifts (8) in D20

Carbon Assignment

Expected Chemical Shift (ppm)

Ala-Ca ~52
Ala-Cp3 ~18
Ala-C' (Carbonyl) ~175
Phe-Ca ~56
Phe-Cf3 ~38
Phe-Cy (Aromatic C) ~137
Phe-Cd (Aromatic CH) ~130
Phe-Ce (Aromatic CH) ~129
Phe-C{ (Aromatic CH) ~127
Phe-C' (Carbonyl) ~174

Note: Chemical shifts are approximate and can vary based on solvent and pH.

Infrared (IR) Spectroscopy Data
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Table 3: Characteristic IR Absorption Bands

Wavenumber (cm~?)

Vibrational Mode

3300-3500 (broad)

O-H stretch (carboxylic acid), N-H stretch

(amine)

~3030 Aromatic C-H stretch

2850-2960 Aliphatic C-H stretch

~1710 C=0 stretch (carboxylic acid)

~1660 Amide | (C=0 stretch)

~1540 Amide Il (N-H bend and C-N stretch)
1400-1500 Aromatic C=C stretch

Mass Spectrometry Data

Table 4: ESI-MS Fragmentation Data

miz Proposed Fragment

237.12 [M+H]* (Protonated molecular ion)

166.09 [Phe-H]* or bi ion (loss of Alanine)

120.08 Phenylalanine immonium ion

91.05 Tropylium ion (from Phenylalanine side chain)

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the solution-phase structure and assign proton and carbon signals of

H-D-Ala-Phe-OH.

Methodology:
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o Sample Preparation: A 5-10 mg sample of H-D-Ala-Phe-OH is dissolved in 0.5 mL of
deuterium oxide (D20). A small amount of a reference standard, such as 3-
(trimethylsilyl)propionic-2,2,3,3-d4 acid sodium salt (TSP), is added for chemical shift
calibration.

 Instrumentation: Spectra are acquired on a 400 MHz (or higher) NMR spectrometer
equipped with a 5 mm probe.

e 1H NMR Acquisition: A standard one-dimensional proton NMR spectrum is acquired. Typical
parameters include a spectral width of 12 ppm, 16-32 scans, a relaxation delay of 1-2
seconds, and an acquisition time of 2-4 seconds.

e 13C NMR Acquisition: A proton-decoupled one-dimensional carbon NMR spectrum is
acquired. Typical parameters include a spectral width of 200 ppm, 512-2048 scans, a
relaxation delay of 2 seconds, and an acquisition time of 1-2 seconds.

e 2D NMR (Optional): For unambiguous assignments, 2D NMR experiments such as COSY
(Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be
performed.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in H-D-Ala-Phe-OH.
Methodology:

e Sample Preparation: A small amount of the solid dipeptide is finely ground with potassium
bromide (KBr) powder (in a ~1:100 ratio) and pressed into a thin, transparent pellet.
Alternatively, a thin film can be cast from a solution of the dipeptide onto a suitable IR-
transparent window (e.g., NaCl or CaF-2).

 Instrumentation: The spectrum is recorded using a Fourier-Transform Infrared (FT-IR)
spectrometer.

o Data Acquisition: The spectrum is typically recorded from 4000 to 400 cm~*. A background
spectrum of the KBr pellet or the empty sample holder is first collected and automatically
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subtracted from the sample spectrum. Typically, 16-32 scans are co-added to improve the
signal-to-noise ratio.

Electrospray lonization Mass Spectrometry (ESI-MS)

Objective: To determine the molecular weight and fragmentation pattern of H-D-Ala-Phe-OH.
Methodology:

o Sample Preparation: A dilute solution of H-D-Ala-Phe-OH is prepared in a suitable solvent
system, typically a mixture of water and acetonitrile with a small amount of formic acid (e.qg.,
0.1%) to promote protonation.

e Instrumentation: The analysis is performed on a mass spectrometer equipped with an
electrospray ionization (ESI) source, such as a quadrupole, ion trap, or time-of-flight (TOF)
analyzer.

o Data Acquisition (MS1): The sample solution is infused into the ESI source at a low flow rate
(e.g., 5-10 puL/min). The mass spectrum is acquired in positive ion mode over a mass-to-
charge (m/z) range of 50-500 to observe the protonated molecular ion [M+H]*.

o Data Acquisition (MS/MS): For fragmentation analysis, the [M+H]* ion is mass-selected in
the first stage of the mass spectrometer and subjected to collision-induced dissociation (CID)
with an inert gas (e.g., argon or nitrogen). The resulting fragment ions are then mass-
analyzed in the second stage of the mass spectrometer.

Visualizations

The following diagrams illustrate the workflow of the spectroscopic analysis and the
fragmentation pathway of the dipeptide.
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Caption: Workflow for the Spectroscopic Analysis of H-D-Ala-Phe-OH.
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Caption: ESI-MS/MS Fragmentation Pathway of H-D-Ala-Phe-OH.

 To cite this document: BenchChem. [spectroscopic analysis of H-D-Ala-phe-OH (NMR, IR,
Mass Spec)]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b112445#spectroscopic-analysis-of-h-d-ala-phe-oh-
nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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